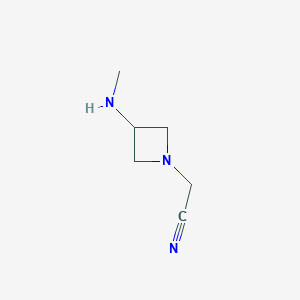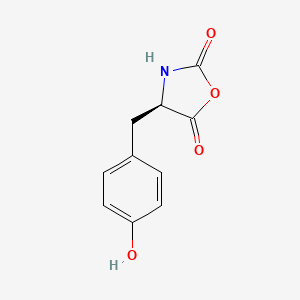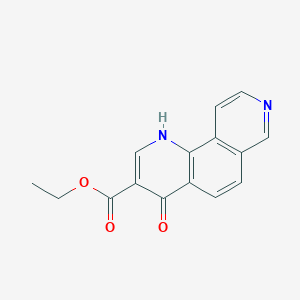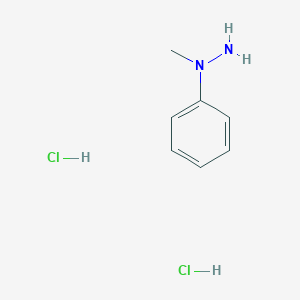
2-Allyl-3-fluorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Allyl-3-fluorophenol is an organic compound belonging to the class of phenols It features an allyl group (-CH2-CH=CH2) and a fluorine atom attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Allyl-3-fluorophenol can be achieved through several methods. One common approach involves the reaction of 3-fluorophenol with allyl bromide in the presence of a base, such as potassium carbonate, under reflux conditions. This reaction results in the substitution of the hydrogen atom on the phenol with the allyl group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Allyl-3-fluorophenol undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The compound can be reduced to form 2-propyl-3-fluorophenol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under appropriate conditions.
Major Products:
Oxidation: Formation of 2-allyl-3-fluoroepoxide or 2-allyl-3-fluorobenzaldehyde.
Reduction: Formation of 2-propyl-3-fluorophenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
2-Allyl-3-fluorophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties and interactions with biological systems.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Allyl-3-fluorophenol involves its interaction with various molecular targets. The allyl group can undergo electrophilic addition reactions, while the fluorine atom can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in chemical and biological systems.
Comparaison Avec Des Composés Similaires
2-Allylphenol: Lacks the fluorine atom, resulting in different reactivity and properties.
3-Fluorophenol: Lacks the allyl group, affecting its chemical behavior.
2-Allyl-4-fluorophenol: Similar structure but with the fluorine atom in a different position, leading to variations in reactivity.
Uniqueness: 2-Allyl-3-fluorophenol is unique due to the presence of both the allyl group and the fluorine atom, which confer distinct chemical properties and reactivity patterns. This combination makes it valuable for various applications and research purposes.
Propriétés
Formule moléculaire |
C9H9FO |
|---|---|
Poids moléculaire |
152.16 g/mol |
Nom IUPAC |
3-fluoro-2-prop-2-enylphenol |
InChI |
InChI=1S/C9H9FO/c1-2-4-7-8(10)5-3-6-9(7)11/h2-3,5-6,11H,1,4H2 |
Clé InChI |
RRUIKDIGARKZIA-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1=C(C=CC=C1F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-2,3-dihydro-6h-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylic acid hydrate](/img/structure/B12849501.png)





![Methyl 3-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B12849533.png)

![1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-{[6-(trifluoromethyl)-3-pyridinyl]methyl}piperazine](/img/structure/B12849545.png)




